2-(3-Bromophenyl)-2-methylpropanamide
Overview
Description
2-(3-Bromophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method is the bromination of 3-phenylpropanoic acid, followed by conversion to the corresponding amide using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance reaction efficiency. The subsequent amide formation can be achieved using automated systems to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Phenolic derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-(3-Bromophenyl)-2-methylpropanamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . Additionally, the amide group can form hydrogen bonds, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-methylpropanamide: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-methylpropanamide: Chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-ethylpropanamide: Ethyl group instead of methyl.
Uniqueness
2-(3-Bromophenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The presence of the methyl group also affects its steric and electronic properties, distinguishing it from similar compounds .
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVDXJZXYJDZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681767 | |
Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-60-2 | |
Record name | 2-(3-Bromophenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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